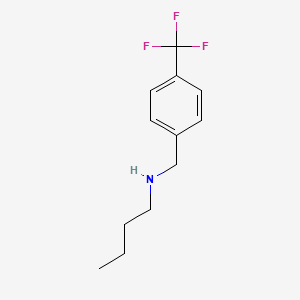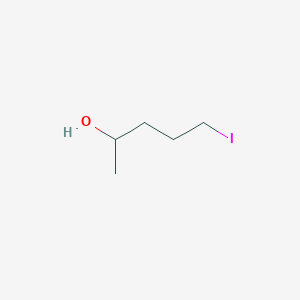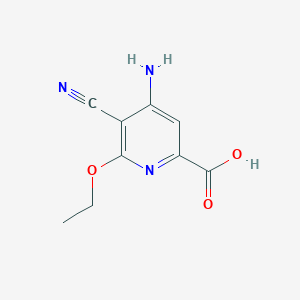
5-(6-Aminopurin-9-yl)pentanoic acid
Descripción general
Descripción
5-(6-Aminopurin-9-yl)pentanoic acid: is a chemical compound with the molecular formula C10H13N5O2 and a molecular weight of 235.243 g/mol . It is a derivative of adenine, a purine base, and is characterized by the presence of an amino group at the 6th position of the purine ring and a pentanoic acid chain attached at the 9th position
Mecanismo De Acción
Target of Action
The primary target of 5-(6-amino-9H-purin-9-yl)pentanoic acid is the adenylate cyclase 5 . Adenylate cyclase is an enzyme involved in cyclic AMP (cAMP) production, a crucial second messenger in cellular processes.
Mode of Action
5-(6-amino-9H-purin-9-yl)pentanoic acid interacts with adenylate cyclase 5, inhibiting its activity . This inhibition results in a decrease in cAMP production, leading to changes in downstream signaling pathways.
Pharmacokinetics
Its molecular weight (23524 g/mol) and LogP value (1.24460) suggest that it may have reasonable bioavailability
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(6-Aminopurin-9-yl)pentanoic acid typically involves the following steps :
Starting Material: The synthesis begins with adenine, which undergoes a series of chemical reactions to introduce the pentanoic acid chain.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and automated purification systems to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions: 5-(6-Aminopurin-9-yl)pentanoic acid undergoes various chemical reactions, including :
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydrogen atoms on the pentanoic acid chain can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 5-(6-Aminopurin-9-yl)pentanoic acid is used as a building block in the synthesis of more complex molecules, including nucleoside analogs and other purine derivatives .
Biology: In biological research, this compound is used to study the interactions of purine derivatives with enzymes and receptors. It serves as a model compound to understand the binding mechanisms of purine-based drugs .
Medicine: Its structural similarity to adenine allows it to interact with biological targets involved in DNA and RNA synthesis .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Comparación Con Compuestos Similares
9-(2-Phosphonylmethoxyethyl)adenine (PMEA): An antiviral agent with a phosphonylmethoxyethyl group instead of the pentanoic acid chain.
Uniqueness: this compound is unique due to its specific structural modification, which imparts distinct chemical and biological properties. The presence of the pentanoic acid chain enhances its solubility and binding affinity to certain biological targets, making it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
5-(6-aminopurin-9-yl)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c11-9-8-10(13-5-12-9)15(6-14-8)4-2-1-3-7(16)17/h5-6H,1-4H2,(H,16,17)(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJJCCCOQLLMQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCCCC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10291467 | |
| Record name | NSC75749 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90973-36-7 | |
| Record name | NSC75749 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75749 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC75749 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid](/img/structure/B3058596.png)






![N-(4-chlorophenyl)-1-[4-[(4-chlorophenyl)iminomethyl]phenyl]methanimine](/img/structure/B3058610.png)
![7-nitrobenzo[d]isothiazol-3-amine](/img/structure/B3058611.png)


